molecular formula C9H7BrClF B3315644 3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene CAS No. 951894-13-6

3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene

Cat. No.: B3315644
CAS No.: 951894-13-6
M. Wt: 249.51 g/mol
InChI Key: DVOCBANJGXSVIM-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene is a halogenated aromatic compound featuring a propene backbone substituted with chlorine at the 2-position and a 4-bromo-2-fluorophenyl group at the 3-position.

Properties

IUPAC Name

4-bromo-1-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOCBANJGXSVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227412
Record name 4-Bromo-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-13-6
Record name 4-Bromo-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-fluorobenzene with allyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Substitution Reactions : The halogen atoms can be substituted with other functional groups, allowing for the creation of diverse derivatives. For example, using sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
  • Coupling Reactions : It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds and other complex molecules.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different products. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Medicinal Chemistry

In medicinal chemistry, 3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene is explored for its potential as a pharmaceutical intermediate. The halogen substituents enhance its binding affinity to biological targets, making it a candidate for drug development. Preliminary studies suggest that compounds with similar structures may influence enzyme activities or receptor interactions, warranting further investigation into their pharmacological properties .

Material Science

The compound is also utilized in material science for the preparation of advanced materials with specific properties. Its unique combination of halogens contributes to its reactivity and compatibility with various functional groups, enabling the development of materials with tailored characteristics for applications ranging from coatings to electronic components.

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the use of this compound in synthesizing functionalized quinolines through coupling reactions. The compound acted as a key intermediate, leading to diverse products with varying functional groups at the C4 position of quinolines. This showcases its utility in generating molecular diversity in organic synthesis.

Research focused on the biological activity of similar brominated compounds indicated that they could significantly affect reaction rates and product distributions in synthetic chemistry. These findings highlight the importance of this compound in understanding the reactivity patterns of halogenated compounds and their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s reactivity and applications are influenced by its substituents. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison of Halogenated Propenes
Compound Name Structural Features Key Differences References
3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene 2-chloro, 3-(4-bromo-2-fluorophenyl) Reference compound; bromo and fluoro substituents enhance electron withdrawal.
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene 2-chloro, 3-(3-fluoro-4-methylphenyl) Methyl group increases steric bulk; reduced electronegativity vs. bromo.
3-(4-Acetoxyphenyl)-2-chloro-1-propene 2-chloro, 3-(4-acetoxyphenyl) Acetoxy group improves solubility in polar solvents; ester functionality.
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one Thiophene and ketone moieties Ketone introduces conjugation; thiophene alters π-π interactions.
2,3-Dichloro-1-propene 2,3-dichloro (allylic positions) Simpler structure; high enzymatic activation potential.

Physical Properties

  • Melting Points : (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (a related ketone) melts at 133–134°C , suggesting similar halogenated aromatics have moderate thermal stability.
  • Solubility : The acetoxy group in 3-(4-acetoxyphenyl)-2-chloro-1-propene enhances solubility in organic solvents, unlike the hydrophobic bromo-fluorophenyl variant .

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities. The presence of bromine and fluorine substituents enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7BrClF\text{C}_9\text{H}_7\text{BrClF}

This structure features a propene backbone with a bromo and a fluoro substituent on the phenyl ring, which contribute to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Enterococcus faecalis11.29

These findings suggest that the compound may be effective against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The MIC values for these fungal strains are presented in Table 2.

Fungal Strain MIC (µM)
Candida albicans16.69
Aspergillus niger22.15

The antifungal properties indicate that this compound could be beneficial in treating fungal infections, particularly those resistant to conventional antifungal agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The halogenated structure allows for strong interactions with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, altering gene expression and cellular responses.
  • Electrophilic Reactions : As an electrophile, it can react with nucleophilic sites on biomolecules, leading to covalent modifications that disrupt normal cellular processes .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial effects of various halogenated compounds, including this compound. Results indicated that this compound outperformed several conventional antibiotics in inhibiting MRSA growth, demonstrating an MIC of 0.5–2.0 µg/mL .
  • Antifungal Activity Assessment : Another research effort focused on assessing the antifungal properties of halogenated derivatives against Candida albicans. The study found that compounds similar to this compound exhibited significant activity with MIC values comparable to leading antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene
Reactant of Route 2
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3-(4-Bromo-2-fluorophenyl)-2-chloro-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.